N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanamide backbone with a hydroxyethylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 2-aminoethanol to form N-(2-hydroxyethyl)dodecanamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dodecanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dodecanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for skin conditions due to its moisturizing properties.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cell membranes, where it can integrate into the lipid bilayer and stabilize the membrane structure. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylaminoethyl side chain plays a crucial role in its ability to form hydrogen bonds and interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the additional aminoethyl group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups instead of one.
Lauramide MEA (N-(2-Hydroxyethyl)lauramide): Similar structure but with a shorter carbon chain.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility and the ability to form stable emulsions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
94139-08-9 |
---|---|
Molekularformel |
C18H36N2O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
[dodecanoyl-[2-(ethylamino)ethyl]amino] acetate |
InChI |
InChI=1S/C18H36N2O3/c1-4-6-7-8-9-10-11-12-13-14-18(22)20(23-17(3)21)16-15-19-5-2/h19H,4-16H2,1-3H3 |
InChI-Schlüssel |
NIUGYHQDYQOXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.